molecular formula C7H12N4 B2629861 4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine CAS No. 2095409-92-8

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine

Cat. No. B2629861
M. Wt: 152.201
InChI Key: IMQGJTWGILNPMZ-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine is a chemical compound with the CAS Number: 2095409-92-8 . Its molecular weight is 152.2 and its IUPAC name is 5,6,7,8-tetrahydro-4H-pyrazolo [1,5-a] [1,4]diazepin-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4/c8-7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H2,8,10) .

Scientific Research Applications

Synthesis and Chemical Transformations

A broad approach towards the synthesis of various heterocyclic compounds including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has been developed, highlighting the regioselective strategy and cyclisation techniques to obtain fused heterocyclic compounds. The synthesis process involves the treatment of intermediates with amines, leading to oxirane ring-opening and direct cyclisation to yield target compounds, confirmed by spectroscopy and HRMS investigation (Karolina Dzedulionytė et al., 2022). Furthermore, the synthesis of novel pyrazolo[1,5-a]pyrimidines and derivatives with pharmaceutical interest has been explored, demonstrating the compound's versatility in synthesizing polyfunctionally substituted derivatives (A. El‐Mekabaty et al., 2017).

Novel Synthetic Approaches and Chemical Properties

Innovative methods for constructing benzo[f]pyrazolo[1,5-a][1,3]diazepine scaffolds through Rh(iii)-catalyzed C-H activation and intramolecular condensation have been developed, showcasing the compound's potential in sequential bond formation under mild conditions (Yi Ning et al., 2020). Another study highlights the synthesis of tetracyclic structures utilizing α-amino acids and palladium-catalyzed amination, emphasizing the compound's role in generating complex heterocyclic frameworks (L. Basolo et al., 2010).

Pharmaceutical Potential and Binding Studies

Research has identified the compound's utility in synthesizing derivatives with affinities for central benzodiazepine receptors, suggesting its significance in designing compounds with potential pharmacological activities. The structure-affinity relationship provides insights into developing new therapeutic agents (F. Bruni et al., 1993).

Structural Functionalization and Design of Derivatives

Significant emphasis has been placed on the structural functionalization of pyrazolo[1,4]diazepines, demonstrating their importance in the synthesis of biologically active compounds. The detailed examination of reaction conditions and the synthetic potential for direct functionalization to achieve diverse biological derivatives underscores the compound's versatility in drug design (S. Kemskii et al., 2017).

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQGJTWGILNPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine

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